1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone
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Overview
Description
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone is a complex organic compound characterized by the presence of an amino group, bromo group, and iodo group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can be synthesized through several synthetic routes. One common method involves the bromination and iodination of 2-aminoacetophenone followed by subsequent functional group modifications. The reaction conditions typically require the use of brominating and iodinating agents under controlled temperatures and pH levels to ensure the selective introduction of the bromo and iodo groups.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction parameters, ensuring consistent product quality and yield. The choice of solvent, catalyst, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound's unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can be compared to other similar compounds, such as 1-(2-amino-5-bromo-phenyl)-ethanone and 1-(2-amino-3-iodo-phenyl)-ethanone. These compounds share structural similarities but differ in the placement and type of substituents on the phenyl ring. The presence of both bromo and iodo groups in this compound makes it unique and potentially more reactive in certain chemical reactions.
Comparison with Similar Compounds
1-(2-Amino-5-bromo-phenyl)-ethanone
1-(2-Amino-3-iodo-phenyl)-ethanone
1-(2-Amino-5-iodo-phenyl)-ethanone
1-(2-Amino-3-bromo-phenyl)-ethanone
This comprehensive overview provides a detailed understanding of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-amino-5-bromo-3-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKOALQXKQERGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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